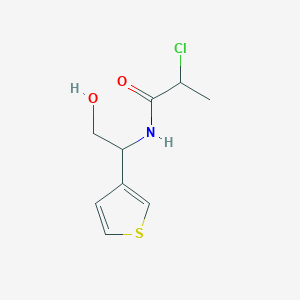

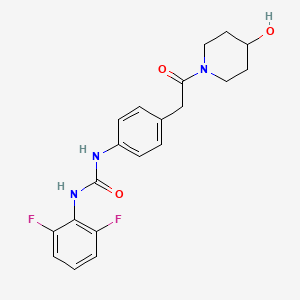

N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

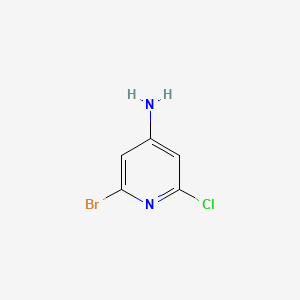

“N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” is a compound that contains furan, isoxazole, and carboxamide groups . It is a derivative of furan-based oxazole, isoxazole, and isothiazole . These compounds are known for their good solubility in water and relatively high thermal stability . They are used in the preparation of natural products, pharmaceuticals, and dyes . They also have applications as corrosion inhibitors or catalysts for polymerization processes .

Synthesis Analysis

The synthesis of similar compounds is typically based on the Van Leusen reaction . Oxazoles containing the pertinent heterocyclic systems are obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . The starting materials containing acetyl groups in their 2-position are reacted with dimethyl acetal and treated by hydroxylamine hydrochloride to obtain the desired isoxazole derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” and similar compounds can be analyzed using various spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis . Information about structural properties like bond lengths, bond angles, dihedral angles, and dipole moments can be obtained .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” include the Van Leusen reaction and the reaction of the starting materials with dimethyl acetal and hydroxylamine hydrochloride . These reactions occur with good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” can be determined using various spectroscopic methods . Information about properties like band gap energies and spectroscopic characteristics can be obtained .Wissenschaftliche Forschungsanwendungen

Catalytic Organic Synthesis

This compound is utilized in catalytic organic synthesis, integrating biomass catalytic conversion with organic synthesis techniques. It’s part of a novel approach that involves the transformation of N-acetylglucosamine into valuable chemical precursors, demonstrating the feasibility of converting biomass into valuable chemicals and exemplifying the synthesis of novel compounds through green chemistry principles .

Antibacterial Activity

Furan derivatives, including this compound, have shown promise in the development of new antibacterial agents. They are particularly significant in the fight against microbial resistance, offering new avenues for creating more effective and secure antimicrobial agents .

Antifungal Applications

The compound has demonstrated moderate to good antifungal activity against certain pathogens, indicating its potential use in developing new antifungal drugs .

Synthesis of Sugar Analogues

It can be used in the production of pyranone, which is a key intermediate in the synthesis of sugar analogues. These analogues have applications in various fields, including the development of antibiotics and anticancer drugs .

Pharmaceutical Research

The versatility of this compound extends to pharmaceutical research, where it can be used as a precursor or intermediate in the synthesis of various drugs. Its potential in the synthesis of tirantamycines, a class of antibiotics, highlights its importance in drug development .

Green Technology

The compound’s synthesis process aligns with the principles of green technology, emphasizing sustainability and efficiency. This makes it an attractive candidate for research in environmentally friendly chemical processes .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as furan-based oxazole and isoxazole derivatives, have been found to exhibit a broad variety of physiological cell processes . They are often used in the preparation of natural products, pharmaceuticals, and dyes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, oxazole derivatives have been found to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, anti-tuberculosis, muscle relaxant, and HIV inhibitory properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is administered. For instance, the compound’s solubility in water and its thermal stability could influence its bioavailability .

Eigenschaften

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(7-9-3-2-6-15-9)13-11(14)10-4-5-12-16-10/h2-6,8H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORJCKSBIHSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

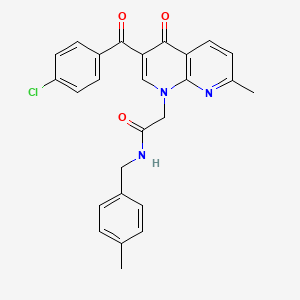

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

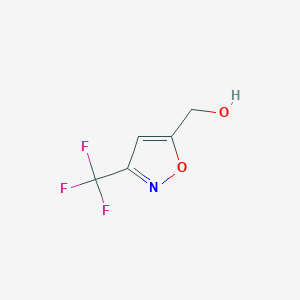

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)

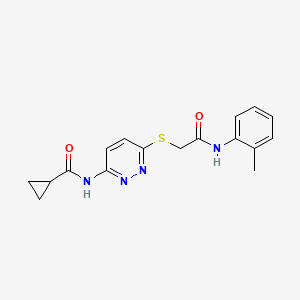

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)